Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Hepatoprotection Oxidative Stress Nrf2 Signaling

This 6''-O-galloylated quercetin galactoside is a structurally validated, non-interchangeable tool for Nrf2/ARE pathway activation, selective HIV-1 integrase inhibition, and p53/MAPK apoptosis studies. Unlike the non-galloylated analog hyperin, it induces Nrf2 nuclear translocation and HO-1 expression in vivo. Its defined galactose scaffold ensures target specificity over the corresponding glucoside, making it the direct choice for focused medicinal chemistry and antioxidant reference standard applications.

Molecular Formula C28H24O16
Molecular Weight 616.5 g/mol
CAS No. 53171-28-1
Cat. No. B1588129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
CAS53171-28-1
Molecular FormulaC28H24O16
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
InChIInChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1
InChIKeyFMQQLXJREAGPHS-OJWSHTDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (CAS 53171-28-1): Procurement & Differentiation Overview


Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (CAS 53171-28-1), also known as 6''-O-galloylhyperin, is a naturally occurring flavonol glycoside. It is characterized by a quercetin aglycone core, a beta-D-galactopyranosyl sugar moiety attached at the 3-O position, and a galloyl group esterified at the 6''-position of the galactose [1]. This compound is distinct from simpler quercetin glycosides and other galloylated flavonols due to its specific combination of sugar type and galloylation site. It has been isolated from various plant sources, including Psidium guajava (guava) and Aconogonon molle [1]. Its primary reported bioactivities include potent antioxidant capacity and the ability to induce apoptosis through p53, MAPK, and mitochondrial pathways [2].

Why Simple Quercetin or Hyperin Cannot Substitute for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside


The presence and specific position of the galloyl moiety on the galactose ring are critical structural determinants that drive the unique bioactivity profile of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside. Substitution with the non-galloylated analog, quercetin 3-O-beta-D-galactopyranoside (hyperin), fails to reproduce key pharmacological effects, such as the activation of the Nrf2/ARE-mediated antioxidant pathway and the potent inhibition of HIV-1 integrase [1][2]. Similarly, replacing the galactose with glucose, as in quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside, results in a distinct molecule with different biological targets and potency, exemplified by its strong anti-cyanobacterial activity not observed for the galactose counterpart [3]. Therefore, for applications requiring specific interactions with the Nrf2 pathway, selective antiviral activity, or precise apoptosis signaling, this compound is not interchangeable with its close structural analogs [4].

Quantitative Differentiation Evidence for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (CAS 53171-28-1)


6''-O-Galloyl Moiety Confers Enhanced Nrf2/ARE-Mediated Hepatoprotection Over Non-Galloylated Hyperin

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (referred to as 2'-O-galloylhyperin in this study) demonstrates a specific and robust activation of the Nrf2/ARE-mediated antioxidant pathway in HepG2 cells, a mechanism not reported for its non-galloylated counterpart, quercetin 3-O-beta-D-galactopyranoside (hyperin) [1]. In an in vivo model, treatment with 2'-O-galloylhyperin significantly ameliorated CCl4-induced hepatic damage by reducing serum ALT and AST levels, providing quantitative evidence of its in vivo hepatoprotective efficacy [1].

Hepatoprotection Oxidative Stress Nrf2 Signaling

Galactose vs. Glucose Core: Differential Activity Against HIV-1 Integrase

The specific sugar moiety in galloylated quercetin glycosides dictates bioactivity. While direct IC50 data for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside against HIV-1 integrase is not available in the public domain, a closely related analog with the same aglycone and galloyl group but a different sugar, quercetin 3-O-(2'',6''-O-digalloyl)-beta-D-galactopyranoside, exhibited an IC50 of 24.2 ± 6.6 μg/mL [1]. In contrast, the glucose analog, quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside, has not been reported for HIV-1 integrase inhibition; its primary reported activity is potent growth inhibition of Microcystis aeruginosa (cyanobacteria) [2]. This highlights that the galactose core is likely essential for targeting HIV-1 integrase, while the glucose core directs activity elsewhere.

Antiviral HIV-1 Integrase Flavonol Glycosides

Potent DPPH Radical Scavenging Activity Shared Across Galloylated Quercetin Glycosides

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside belongs to a class of quercetin glycosides (compounds 2-8) that exhibited potent antioxidant activity in the DPPH radical scavenging assay [1]. While specific IC50 values for each compound are not provided in this study, the results demonstrate that the presence of a galloyl group on a quercetin glycoside is associated with strong radical scavenging capacity. This activity is comparable to that of the aglycone quercetin and gallic acid [1]. This class-level evidence supports the compound's utility as a reference standard in antioxidant assays.

Antioxidant DPPH Assay Free Radical Scavenging

Primary Application Scenarios for Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside Based on Differentiated Evidence


Investigating Nrf2/ARE-Mediated Hepatoprotection Mechanisms

This compound is a validated tool for studying the Nrf2/ARE antioxidant pathway. Its demonstrated ability to induce Nrf2 nuclear translocation, increase HO-1 expression, and reduce CCl4-induced liver injury in vivo makes it a specific positive control for experiments focused on this signaling cascade [1]. This is a distinct advantage over non-galloylated hyperin, which lacks this specific mechanism.

Screening for HIV-1 Integrase Inhibitors with a Galactose-Based Scaffold

While a direct IC50 is not available, structural class evidence indicates that galloylated quercetin galactosides, but not glucosides, possess HIV-1 integrase inhibitory activity [2]. This compound is therefore a valuable starting point for medicinal chemistry efforts aimed at developing novel antiviral agents targeting HIV-1 integrase, providing a defined galactose scaffold for further optimization.

Serving as a Potent Antioxidant Standard in Natural Product Research

Given its established potent DPPH radical scavenging activity as part of the galloylated quercetin glycoside class, this compound is an excellent candidate for use as a reference standard in antioxidant assays [3]. Its well-defined chemical structure and purity make it suitable for quantifying the antioxidant capacity of plant extracts or other natural products.

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